Tert-butyl 3-(hydroxymethyl)-3-nitrocyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-3-nitrocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a tert-butyl ester, a hydroxymethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-3-nitrocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, and the nitro group can be added through nitration using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor systems to control reaction conditions precisely, leading to efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-3-nitrocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Tert-butyl 3-(carboxyl)-3-nitrocyclobutane-1-carboxylate.
Reduction: Tert-butyl 3-(hydroxymethyl)-3-aminocyclobutane-1-carboxylate.
Substitution: Products depend on the nucleophile used, such as tert-butyl 3-(halomethyl)-3-nitrocyclobutane-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-3-nitrocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-nitrocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to its targets. The tert-butyl ester moiety can affect the compound’s solubility and stability, impacting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)-3-nitroazetidine: Similar structure but with an azetidine ring instead of a cyclobutane ring.
Tert-butyl 3-(hydroxymethyl)-3-nitrobutanoate: Similar structure but with a butanoate backbone instead of a cyclobutane ring.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-3-nitrocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying ring strain and its effects on reactivity and stability. Additionally, the combination of functional groups (tert-butyl ester, hydroxymethyl, and nitro) provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C10H17NO5 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-nitrocyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)7-4-10(5-7,6-12)11(14)15/h7,12H,4-6H2,1-3H3 |
InChI Key |
IMBJIXGWBLQJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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